

# overcoming Tebufenpyrad resistance in spider mites

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## Compound Focus: Tebufenpyrad

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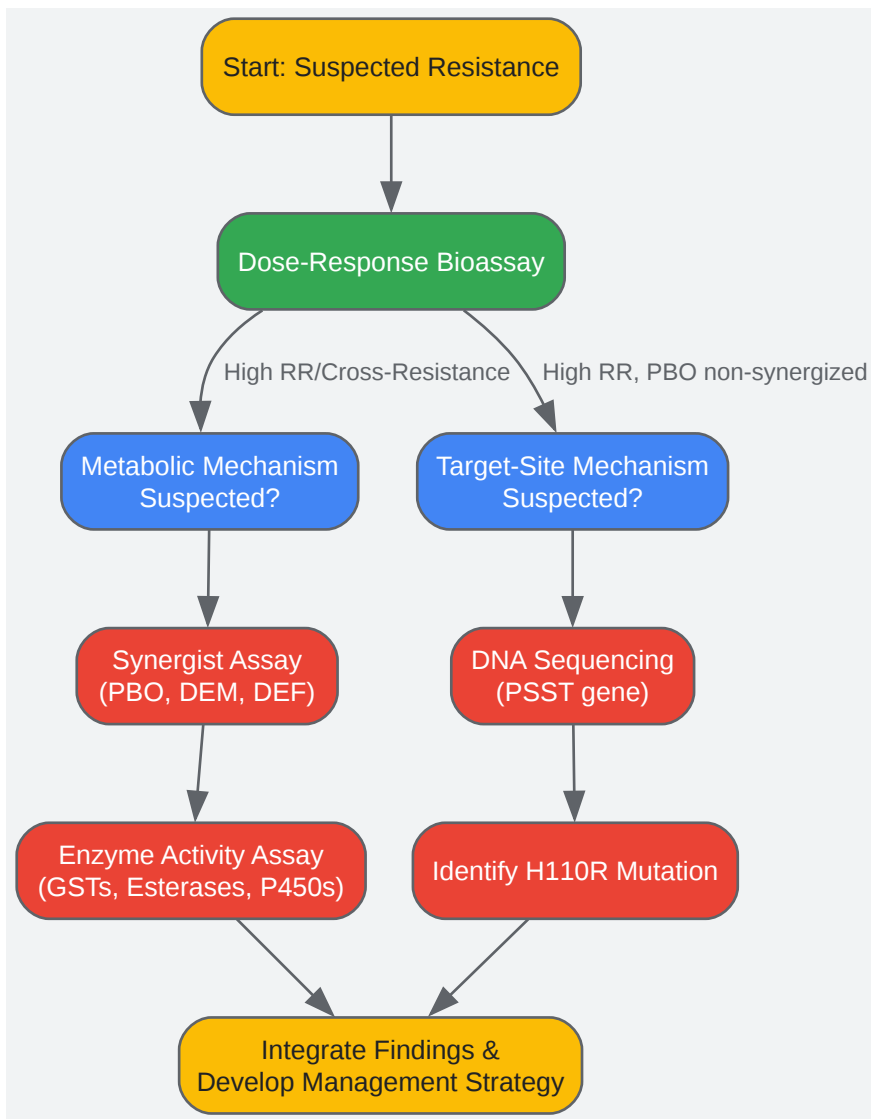
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## Tebufenpyrad Resistance: Mechanisms & Diagnostics

- **Mode of Action:** **Tebufenpyrad** is a Mitochondrial Electron Transport Inhibitor (METI) of complex I (NADH:ubiquinone oxidoreductase). It disrupts cellular energy (ATP) production, leading to insect death [1].
- **Primary Resistance Mechanisms:**
  - **Metabolic Detoxification:** Enhanced activity of detoxification enzymes, particularly **Cytochrome P450 monooxygenases (P450s)**, is a major mechanism. For instance, **CYP392A11** in *Tetranychus urticae* has been functionally characterized to hydroxylate and confer resistance to METI acaricides like fenpyroximate, and is often overexpressed in multi-resistant strains [2]. Glutathione S-transferases (GSTs) and esterases may also contribute [3] [4].
  - **Target-Site Mutation:** A key mutation (**H110R**) in the PSST homologue of mitochondrial complex I has been identified in resistant *T. urticae*, reducing the binding efficiency of METI acaricides [1] [2].
  - **Cross-Resistance:** Significant cross-resistance is common among METI-I acaricides (e.g., pyridaben, fenpyroximate) due to shared target sites and detoxification pathways [2] [5]. However, a 2023 study on bean fields found no cross-resistance between **tebufenpyrad** and spiromesifen (a lipid synthesis inhibitor), suggesting its potential use in rotation [6].

The relationships between these mechanisms and diagnostics are summarized in the workflow below:



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## Resistance Monitoring & Data Analysis

Regular monitoring of resistance levels and cross-resistance patterns is essential. The table below summarizes key quantitative data from field and laboratory studies for reference.

Mite Species / Population	Resistance Factor (RF) / Observed Effect	Key Findings / Cross-Resistance Notes
<i>Tetranychus urticae</i> (Bean fields, Burdur, 2023) [6]	RF: 1.0 to 2.3-fold (Tebufenpyrad)	No cross-resistance with spiromesifen detected.
<i>Tetranychus urticae</i> (Stability study) [7]	RF dropped from 63.29 to 2.41-fold (LC50) after 55 months without selection.	Population remained heterogeneous; LC99 resistance was 38.03-fold.
<i>Tetranychus urticae</i> (Multi-resistant strain) [2]	P450 activity >20-fold higher. Synergism with PBO (nearly 100-fold).	Cross-resistance to pyridaben, fenpyroximate, tebufenpyrad.
<i>Tetranychus truncatus</i> (Pyridaben-resistant) [8]	Resistant strain showed higher adaptability to high temperature (34–40°C).	Antioxidant enzyme gene <i>TtPOD4</i> linked to heat adaptation in resistant mites.

## Anti-Resistance Management Strategies

Effective resistance management requires a multi-pronged approach that reduces selection pressure and exploits potential fitness costs.

- **Rotate with Non-Cross-Resistant Acaricides**

- **Rationale:** Rotating MoA groups disrupts selection for any single mechanism.
- **Action:** Use **tebufenpyrad** in rotation with acaricides from different IRAC groups. **Spiromesifen** (Group 23) is a viable candidate, as a recent study found no cross-resistance with **tebufenpyrad** in *T. urticae* [6]. Organotin (e.g., azocyclotin) have also proven effective against METI-resistant strains [5].

- **Utilize Synergists to Counteract Metabolic Resistance**

- **Rationale:** Piperonyl butoxide (PBO) inhibits P450s, reversing metabolic resistance.
- **Action:** In laboratory bioassays, PBO synergized METI toxicity by nearly 100-fold in a resistant strain [2]. Formulating acaricides with PBO can be a practical strategy.

- **Incorporate New Modes of Action and Biorational Pesticides**

- **Rationale:** Essential oils and their monoterpenoids act via multiple pathways, reducing resistance risk.
- **Action:** *Artemisia annua* essential oil, 1,8-cineole, and camphor exhibit significant toxicity to *T. urticae* and inhibit detoxification enzymes (esterases, GSTs, P450s) [3]. These can be integrated as effective, eco-friendly alternatives.

- **Exploit Potential Fitness Costs**

- **Rationale:** Resistance traits can confer disadvantages in absence of selection.
- **Action:** Laboratory studies show **tebufenpyrad** resistance can decline without selection pressure [7]. Rotating chemicals and allowing periods without METI use can exploit this instability.

## Detailed Experimental Protocols

### Dose-Response Bioassay for Resistance Monitoring

This standard method quantifies resistance levels in field populations [6].

- **Materials:** Susceptible mite strain, field-collected mites, **tebufenpyrad** analytical standard, solvent (e.g., acetone), control solution, spraying tower, bean leaves, fine brushes.
- **Procedure:**
  - Prepare a serial dilution of **tebufenpyrad** in solvent (7+ concentrations plus control).
  - Use a spraying tower to apply 2 mL of each solution evenly onto bean leaf discs.
  - Transfer 25 adult mites onto each treated disc. Use 3 replicates per concentration.
  - Assess mortality after 24 hours under controlled conditions.
  - Calculate LC50 values using probit analysis. The **Resistance Ratio (RR) = LC50 (field population) / LC50 (susceptible strain)**.

### Synergist Bioassay to Detect Metabolic Resistance

This assay identifies the involvement of major detoxification enzyme families [2].

- **Materials:** Acaricides, synergists (Piperonyl Butoxide (PBO) for P450s, Diethyl Maleate (DEM) for GSTs, S,S,S-tributyl phosphorotrithioate (DEF) for esterases).

- **Procedure:**

- Pre-apply a sub-lethal dose of synergist to mites 1-2 hours before acaricide exposure.
- Conduct a standard dose-response bioassay as described above.
- A significant decrease in the LC50 of the acaricide in the presence of a specific synergist indicates the involvement of that detoxification pathway.

## Molecular Detection of Target-Site Mutation

Detects the H110R mutation in the PSST gene [1] [2].

- **Steps:**

- **DNA Extraction:** Extract genomic DNA from single or pooled mites.
- **PCR Amplification:** Design primers to amplify the region of the PSST gene containing the H110R locus.
- **Sequencing and Analysis:** Sequence the PCR products and align them with a reference susceptible sequence to identify the single nucleotide polymorphism (SNP) responsible for the H110R amino acid change.

## Frequently Asked Questions (FAQs)

**Q1: A field population shows 60-fold resistance to tebufenpyrad. What is the most likely mechanism, and how can I confirm it? A1:** High-level resistance like this often involves **metabolic detoxification by P450s** and/or a **target-site mutation (H110R)**.

- **Confirmation:** First, conduct a **synergist assay with PBO**. If PBO significantly restores susceptibility, it implicates P450s. To check for the H110R mutation, sequence the PSST gene of your strain [1] [2].

**Q2: Is there cross-resistance between tebufenpyrad and other complex I inhibitors? A2:** Yes, **cross-resistance is common** among METI-I acaricides (e.g., pyridaben, fenpyroximate, fenazaquin) due to their shared target site and the ability of detoxification enzymes like CYP392A11 to metabolize multiple compounds within this group [2] [5]. Avoid rotating these with each other.

**Q3: Are there any fitness costs associated with tebufenpyrad resistance that I can exploit? A3:** Yes. Studies indicate that without continuous selection pressure, resistance levels can decline. One study found

LC50 resistance dropped from 63-fold to just 2.4-fold after about 5 years in the lab, though some high-level resistant individuals may persist [7]. This supports the value of rotating MoAs.

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